molecular formula C14H14FN5O3 B14928092 N'-[(E)-(4-fluorophenyl)methylidene]-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide

N'-[(E)-(4-fluorophenyl)methylidene]-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide

Cat. No.: B14928092
M. Wt: 319.29 g/mol
InChI Key: REAXKKZRPGXHCG-OMCISZLKSA-N
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Description

N’-[(E)-(4-fluorophenyl)methylidene]-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-fluorophenyl)methylidene]-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide typically involves the condensation of 4-fluorobenzaldehyde with 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-fluorophenyl)methylidene]-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The hydrazone moiety can be reduced to the corresponding hydrazine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Conversion of the nitro group to an amino group.

    Reduction: Formation of the corresponding hydrazine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(E)-(4-fluorophenyl)methylidene]-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-fluorophenyl)methylidene]-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with transition metal ions, which may inhibit enzyme activity. Additionally, the hydrazone moiety can interact with nucleophilic sites in biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-fluorophenyl)methylidene]-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H14FN5O3

Molecular Weight

319.29 g/mol

IUPAC Name

N-[(E)-(4-fluorophenyl)methylideneamino]-2-methyl-3-(4-nitropyrazol-1-yl)propanamide

InChI

InChI=1S/C14H14FN5O3/c1-10(8-19-9-13(7-17-19)20(22)23)14(21)18-16-6-11-2-4-12(15)5-3-11/h2-7,9-10H,8H2,1H3,(H,18,21)/b16-6+

InChI Key

REAXKKZRPGXHCG-OMCISZLKSA-N

Isomeric SMILES

CC(CN1C=C(C=N1)[N+](=O)[O-])C(=O)N/N=C/C2=CC=C(C=C2)F

Canonical SMILES

CC(CN1C=C(C=N1)[N+](=O)[O-])C(=O)NN=CC2=CC=C(C=C2)F

Origin of Product

United States

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